5-Chloro-1,2-benzisothiazol-3(2H)-one
Description
Contextualization within the Isothiazolinone Chemical Class for Research
5-Chloro-1,2-benzisothiazol-3(2H)-one belongs to the isothiazolinone class, a group of heterocyclic compounds known for their broad-spectrum antimicrobial activity. researchgate.net The core structure of isothiazolinones features a five-membered ring containing sulfur and nitrogen atoms. Their biocidal mechanism is primarily attributed to the electrophilic nature of the sulfur atom, which readily reacts with nucleophilic residues, particularly the thiol groups of cysteine in microbial enzymes. researchgate.net This interaction leads to the formation of disulfide bonds, disrupting protein function and inhibiting critical metabolic pathways, ultimately resulting in cell death. researchgate.net
The isothiazolinone family includes several commercially significant compounds that are subjects of extensive research. guidechem.com These are often categorized based on their specific structural features, such as the presence of a fused benzene (B151609) ring (benzisothiazolinones) or various substituents on the nitrogen and carbon atoms of the isothiazole (B42339) ring.
Table 2: Comparison of Common Isothiazolinone Biocides
| Compound Name | Abbreviation | Key Structural Feature |
|---|---|---|
| 1,2-Benzisothiazolin-3-one | BIT | Fused benzene ring. nih.govtandfonline.com |
| This compound | - | Chlorinated fused benzene ring. google.com |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (B196307) | CMIT | Chlorinated isothiazolinone ring. guidechem.comgoogle.com |
| 2-Methyl-4-isothiazolin-3-one | MIT | Methylated isothiazolinone ring. guidechem.comgoogle.com |
| 2-Octyl-4-isothiazolin-3-one | OIT | Octyl group on nitrogen, unchlorinated ring. researchgate.netnih.gov |
The presence of the chlorine atom on the benzisothiazolinone scaffold of this compound is a key area of research, as halogenation is known to enhance the biocidal efficacy of many antimicrobial agents. researchgate.net Comparative studies between chlorinated and non-chlorinated isothiazolinones, such as DCOIT and BIT, have shown that the chlorinated compounds can alter cellular metabolism at lower concentrations. nih.gov This suggests that the chloro-substitution on the benzisothiazole ring likely enhances the electrophilicity of the sulfur atom, potentially leading to more potent antimicrobial activity compared to its non-chlorinated parent compound, 1,2-benzisothiazolin-3-one (BIT).
Foundational Research and Emerging Areas of Investigation
Foundational Research
The foundational research on benzisothiazolinones dates back several decades, with initial synthesis methods focusing on the cyclization of substituted benzamides or related precursors. google.com Early methods for producing 1,2-benzisothiazol-3-ones often involved multiple steps starting from materials like thiosalicylic acid. google.com One established synthetic pathway involves the reaction of a 2-(alkylthio)benzaldehyde with hydroxylamine (B1172632) to form an oxime, which is then treated with a halogenating agent like sulfuryl chloride to induce cyclization. google.com Another common industrial route starts with 2,2′-dithiodibenzoic acid, which undergoes a series of reactions including chlorination and amidation to form the benzisothiazolinone ring. irobiocide.comprepchem.com For instance, a method describes bubbling chlorine into a suspension of 2,2'-dithio-bis-benzoyl chloride, followed by reaction with ammonia (B1221849) to yield 1,2-benzisothiazol-3(2H)-one. prepchem.com The synthesis of the 6-chloro derivative (an isomer of the 5-chloro compound) has been achieved with a 90% yield starting from 4-chloro-2-(methylthio)benzaldehyde (B8683609) oxime. google.com These foundational synthetic strategies paved the way for the production and subsequent investigation of a wide range of substituted benzisothiazolinones, including the 5-chloro derivative.
Emerging Areas of Investigation
Current research on this compound and its parent scaffold, 1,2-benzisothiazol-3(2H)-one, is expanding beyond its traditional role as an industrial biocide into more specialized applications in medicinal chemistry and materials science.
A significant area of emerging research is the development of novel antibiotics to combat antimicrobial resistance. A 2023 study highlighted the potential of isothiazolone (B3347624) analogues as potent bactericidal agents against carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant Staphylococcus aureus (MRSA). The study found that a compound with a 5-chloroisothiazolone core was exceptionally potent against a resistant E. coli strain, suggesting that the 5-chloro substitution is crucial for high antibacterial activity.
Furthermore, the 1,2-benzisothiazol-3(2H)-one scaffold is being explored as a "privileged scaffold" in drug discovery. researchgate.net This means the core structure is frequently found in compounds with a wide range of biological activities. For example, derivatives of 1,2-benzisothiazol-3-one have been identified as novel and potent inhibitors of caspase-3, an enzyme deeply involved in apoptosis (programmed cell death). chemicalbook.comnih.gov This line of research suggests that these compounds could be developed into therapeutic agents for diseases characterized by abnormal apoptosis, such as neurodegenerative disorders. chemicalbook.comnih.gov The antipsychotic drug Ziprasidone also contains a 1,2-benzisothiazol-3-yl moiety, further demonstrating the value of this chemical scaffold in developing neurologically active agents. wikipedia.org
In materials science, research is underway to incorporate benzisothiazolinone derivatives into polymers to create materials with enhanced "biostability". Covalently linking a biocide like a 1,2-benzisothiazol-3(2H)-one derivative to polysaccharides is being investigated as a method to protect these polymers from microbial degradation.
Table 3: Investigated Research Applications of the Benzisothiazolinone Scaffold
| Research Area | Application | Key Findings/Rationale |
|---|---|---|
| Antimicrobial Development | Potent agents against resistant bacteria (CRE, MRSA) | The 5-chloro substitution on the isothiazolone ring was found to be critical for high bactericidal potency. |
| Medicinal Chemistry | Caspase-3 inhibitors for apoptosis-related diseases | The 1,2-benzisothiazol-3-one scaffold serves as a template for designing potent enzyme inhibitors. chemicalbook.comnih.gov |
| Medicinal Chemistry | Scaffold for antipsychotic drugs (e.g., Ziprasidone) | The benzisothiazole moiety is a key structural feature of certain neurologically active compounds. wikipedia.org |
| Materials Science | Biostable polymers | Covalent linking of benzisothiazolinone derivatives to polymers to prevent microbial degradation is being explored. |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFOEVOXKZUQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195833 | |
| Record name | 5-Chloro-1,2-benzisothiazolin-3-one | |
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Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-43-3 | |
| Record name | 5-Chloro-1,2-benzisothiazol-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-1,2-benzisothiazolin-3-one | |
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| Record name | 5-Chloro-1,2-benzisothiazolin-3-one | |
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| Record name | 5-chloro-1,2-benzisothiazol-3(2H)-one | |
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| Record name | 5-CHLORO-1,2-BENZISOTHIAZOLIN-3-ONE | |
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Synthetic Methodologies and Derivatization Strategies of 5 Chloro 1,2 Benzisothiazol 3 2h One
Historical and Traditional Synthesis Pathways
The foundational synthesis of the 1,2-benzisothiazol-3-one core, including its chlorinated analogs, has traditionally relied on multi-step processes. One established method begins with thiosalicylic acid, proceeding through four distinct steps to achieve the final cyclized product. google.com Another common precursor is 2,2′-dithiodibenzoic acid. irobiocide.com This process involves diazotization of an aminobenzoic acid, followed by a disulfide reaction, acidification, and subsequent chlorination and cyclization steps to form the benzisothiazolinone ring. irobiocide.com
A significant traditional pathway involves the reaction of a 2-(alkylthio)benzaldehyde with hydroxylamine (B1172632) to form a 2-(alkylthio)benzaldehyde oxime intermediate. google.com This oxime is then treated with a halogenating agent, such as chlorine or sulfuryl chloride, to induce cyclization and form the 1,2-benzisothiazol-3-one ring. google.com A key advantage of this method is the potential for a one-pot process where the oxime is generated in a water-insoluble organic solvent, separated, and then directly treated with the halogenating agent. google.com For the synthesis of the 5-chloro derivative, the starting material would be a correspondingly substituted 4-chloro-2-(alkylthio)benzaldehyde. google.com
These historical methods, while effective, often require harsh reagents and generate significant waste, which has prompted the development of more efficient and environmentally benign alternatives.
Contemporary and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry has moved towards more sustainable and efficient methods for constructing the 1,2-benzisothiazol-3-one scaffold. These approaches often utilize metal catalysis and milder reaction conditions.
One notable green chemistry approach involves an Fe(III) dithiolate-catalyzed intramolecular N-S bond formation. This method uses readily available disulfide precursors and activates molecular oxygen (O₂) as the oxidant at room temperature (298 K). researchgate.net This process avoids the need for harsh halogenating agents and operates under significantly milder conditions than traditional routes.
The general scheme for these contemporary methods can be summarized as the cyclization of a 2-mercaptobenzamide derivative, as shown below:
Table 1: Comparison of Traditional vs. Contemporary Synthesis Approaches
| Feature | Traditional Pathway (e.g., from Oxime) | Contemporary Pathway (e.g., Metal-Catalyzed) |
|---|---|---|
| Starting Materials | 2-(alkylthio)benzaldehydes, hydroxylamine | 2-mercaptobenzamide derivatives |
| Key Reagents | Halogenating agents (Cl₂, SO₂Cl₂) | Metal catalysts (Fe, Co), Oxidants (O₂) |
| Solvent | Organic solvents (e.g., monochlorobenzene) | Green solvents (e.g., Water) |
| Conditions | Elevated temperatures (90-100°C) | Room temperature or mild heating |
| Byproducts | Acidic waste streams | Minimal waste, recyclable catalyst systems |
Synthesis of Advanced Derivatives and Analogs for Research Purposes
5-Chloro-1,2-benzisothiazol-3(2H)-one is a versatile building block for creating a diverse range of derivatives with potential applications in various research fields, particularly medicinal chemistry. nih.govlookchem.cn
Development of Hydrazone Derivatives
Hydrazone derivatives of the 1,2-benzisothiazole (B1215175) scaffold are of significant interest due to their wide spectrum of biological activities. researchgate.net The synthesis typically involves a two-step process. First, the parent 1,2-benzisothiazol-3(2H)-one is converted into a hydrazide. For instance, reacting 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide. mdpi.com
In the second step, this key hydrazide intermediate is condensed with a variety of substituted aldehydes or ketones. This condensation reaction readily forms the N-acylhydrazone linkage, resulting in a library of derivatives with diverse substituents. cumhuriyet.edu.tr The synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives follows a similar principle, where the isothiazole (B42339) carbohydrazide (B1668358) is reacted with different aldehydes to yield the target hydrazones. nih.gov These derivatives have been explored for their antiproliferative properties. nih.govnih.gov
Integration with Hybrid Scaffolds (e.g., 1,3,4-Oxadiazole)
The strategy of creating hybrid molecules by combining two or more pharmacophores is a growing trend in drug discovery. The 1,2-benzisothiazol-3(2H)-one scaffold has been successfully integrated with other heterocyclic rings, such as 1,3,4-oxadiazole, to create novel hybrid compounds. nih.gov These hybrids have shown promise as inhibitors for viral proteases, such as those from the Dengue and West Nile viruses. nih.gov The synthesis of these hybrid structures involves multi-step pathways where the benzisothiazolinone core is linked to the second scaffold (e.g., the oxadiazole ring) via a suitable linker. nih.gov
Exploration of N-Substituted Benzisothiazolinone Derivatives
Modification at the N-2 position of the 1,2-benzisothiazol-3(2H)-one ring is a common and effective strategy for generating new analogs. nih.gov A facile synthesis involves the reaction of the parent benzisothiazolinone with various alkyl or aryl halides in the presence of a base. This nucleophilic substitution reaction allows for the introduction of a wide array of functional groups at the nitrogen atom. nih.gov
For example, N-substituted derivatives have been synthesized by reacting 1,2-benzisothiazol-3(2H)-one with reagents like 2-hexyl bromide, 2-bromoethanol, or various substituted nitro-phenyl halides to yield products with diverse physicochemical properties. nih.gov Another approach involves reacting N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride to produce N,N′-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, which have been investigated as potential enzyme inhibitors. researchgate.net
Table 2: Examples of Synthesized N-Substituted 1,2-Benzisothiazol-3(2H)-one Derivatives
| Derivative Name | Yield (%) | Starting Reagents | Reference |
|---|---|---|---|
| 2-Hexylbenzo[d]isothiazol-3(2H)-one | 87% | 1,2-Benzisothiazol-3(2H)-one, Hexyl bromide | nih.gov |
| 2-(2-Hydroxyethyl)benzo[d]isothiazol-3(2H)-one | 86% | 1,2-Benzisothiazol-3(2H)-one, 2-Bromoethanol | nih.gov |
| 2-(2-Nitrophenyl)benzo[d]isothiazol-3(2H)-one | 78% | 1,2-Benzisothiazol-3(2H)-one, 1-Fluoro-2-nitrobenzene | nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2,4-thiadiazole |
| 1,3,4-Oxadiazole |
| 2,2′-dithiodibenzoic acid |
| 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid |
| 2-(alkylthio)benzaldehyde |
| 2-(alkylthio)benzaldehyde oxime |
| 2-chlorosulfonylbenzoyl chloride |
| 2-Hexylbenzo[d]isothiazol-3(2H)-one |
| 2-mercaptobenzamide |
| 2-Methyl-4-nitrophenyl)benzo[d]isothiazol-3(2H)-one |
| 2-Nitrophenyl)benzo[d]isothiazol-3(2H)-one |
| 4-chloro-2-(alkylthio)benzaldehyde |
| This compound |
| 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide |
| Chlorine |
| Hydrazine hydrate |
| Hydroxylamine |
| N,N′-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides |
| Sulfuryl chloride |
Mechanistic Elucidation of 5 Chloro 1,2 Benzisothiazol 3 2h One S Biological Activities
Interactions with Microbial Cellular Components
5-Chloro-1,2-benzisothiazol-3(2H)-one, a member of the isothiazolinone class of biocides, demonstrates significant antimicrobial properties. Its efficacy stems from a multi-pronged attack on microbial cells, targeting fundamental structures and metabolic processes.
The initial point of contact for this compound is the microbial cell envelope. Research on related isothiazolinones, such as 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), indicates that these compounds can diffuse through the cell membrane of bacteria. nih.gov The lipophilic nature of the benzisothiazole ring facilitates its partitioning into the lipid bilayer, leading to a disruption of the membrane's structural integrity. This disruption can alter the normal permeability of the cell, compromising the selective barrier that is crucial for maintaining cellular homeostasis. While some studies on the parent compound, 1,2-benzisothiazolin-3-one (BIT), suggest that at growth-inhibitory concentrations it has little effect on membrane integrity, the addition of the chloro group at the 5-position is believed to enhance its ability to penetrate the innermost structures of bacterial cells. nih.govresearchgate.net
The table below summarizes the key aspects of its interaction with the microbial cell membrane.
| Aspect of Interaction | Description | Supporting Evidence |
| Mode of Entry | Diffusion across the cell membrane. | Inferred from studies on structurally similar isothiazolinones like CMIT. nih.gov |
| Effect on Permeability | Alters membrane permeability, disrupting cellular homeostasis. | General mechanism of membrane-active antimicrobials. |
| Role of Chloro Group | The chloro-substitution at the C5 position is thought to enhance penetration into microbial cells compared to unsubstituted analogues. nih.gov | Comparative studies between chlorinated and non-chlorinated isothiazolones. nih.gov |
A primary mechanism of action for isothiazolinones, including this compound, involves their reactivity towards thiol-containing molecules. wikipedia.org The electron-deficient sulfur atom in the isothiazolone (B3347624) ring is susceptible to nucleophilic attack by the thiol groups of cysteine residues found in proteins and smaller molecules like glutathione (B108866). nih.gov This interaction can lead to the formation of disulfide bonds, effectively oxidizing the thiol groups.
Furthermore, these compounds can act as alkylating agents. For instance, the reaction of a related compound with glutathione has been studied to understand its mechanism. nih.gov This alkylation can irreversibly modify the structure and function of essential proteins and enzymes. Glutathione, a key antioxidant and detoxifying agent in cells, is a significant target. Its depletion or modification can lead to a state of oxidative stress and disrupt numerous cellular processes.
The dual action of oxidation and alkylation of thiol groups is a critical component of the antimicrobial activity of this compound.
By targeting thiol groups, this compound can inhibit a wide range of essential microbial enzymes. Many enzymes rely on cysteine residues for their catalytic activity or structural integrity.
Dehydrogenases: These enzymes are crucial for cellular respiration and energy production. Their inhibition disrupts the cell's ability to generate ATP. The parent compound, 1,2-benzisothiazolin-3-one, has been shown to inhibit metabolic processes that depend on thiol-containing enzymes. researchgate.net
Salicylate (B1505791) Synthase (MbtI): In the context of Mycobacterium tuberculosis, salicylate synthase (MbtI) is a key enzyme in the biosynthesis of mycobactin, which is essential for iron acquisition. Inhibition of this enzyme would disrupt iron metabolism, hindering bacterial growth. While direct inhibition by this compound isn't explicitly detailed in the provided context, the general reactivity towards thiol-containing enzymes makes it a plausible target.
Viral NS2B/NS3 Proteases: In the realm of virology, the NS2B/NS3 proteases of flaviviruses (like Dengue and Zika virus) are essential for viral replication and are known to have a critical cysteine residue in their active site. The ability of isothiazolinones to react with thiols suggests a potential for inhibiting such viral enzymes.
The table below illustrates the impact of inhibiting these key enzymes.
| Enzyme Target | Function | Consequence of Inhibition |
| Dehydrogenases | Cellular respiration, energy production. | Disruption of ATP synthesis, leading to cell death. |
| Salicylate Synthase (MbtI) | Iron acquisition in mycobacteria. | Impaired bacterial growth due to iron starvation. |
| Viral NS2B/NS3 Proteases | Viral replication. | Inhibition of viral proliferation. |
The culmination of the aforementioned interactions is a profound interference with core microbial metabolic pathways. The inhibition of dehydrogenases directly impacts the Krebs cycle (also known as the citric acid cycle), a central hub of cellular metabolism. By disrupting this cycle, the cell's ability to generate reducing equivalents (NADH and FADH2) is severely hampered.
Modulatory Effects on Eukaryotic Cellular Processes in Research Models
While highly effective against microbes, the reactivity of this compound also allows it to interact with components of eukaryotic cells, a subject of ongoing research.
In eukaryotic systems, the mechanisms of interaction are being explored. The compound's ability to react with thiol groups remains a key factor. This can lead to the modulation of various cellular receptors and enzymes that possess reactive cysteine residues. For instance, some cell surface receptors and intracellular signaling proteins utilize cysteine residues for ligand binding, dimerization, or conformational changes. Interaction with this compound could potentially alter these functions, leading to downstream effects on cellular signaling pathways.
A known human metabolite of domperidone, 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, which shares a similar benzimidazolone core, has been identified in the liver and kidneys, and is associated with the cytoplasm and cell membranes. nih.gov This suggests that the core structure can be processed within eukaryotic cells. While not a direct study of the title compound, it provides a basis for understanding how such molecules might be metabolized and where they could potentially exert effects within a eukaryotic cell.
Further research is necessary to fully elucidate the specific eukaryotic cellular receptors and enzymes that interact with this compound and the functional consequences of these interactions.
Impact on Mammalian Glutathione Metabolism and Reductase Activity
Isothiazolinones are established as potent thiol-reactive agents, a characteristic that underpins their biological effects. nih.gov Their primary mechanism involves the oxidation of accessible cellular thiols. nih.gov In mammalian cells, the most abundant non-protein thiol is the tripeptide glutathione (GSH), which is central to cellular defense against oxidative stress and the detoxification of xenobiotics. nih.govnih.govnih.gov
The reactivity of the isothiazolinone ring system with the thiol group of glutathione can lead to a decrease in the intracellular concentration of GSH. nih.govmdpi.com Research on the related compound 2-n-Octyl-4-isothiazolin-3-one (OIT) in a brain endothelial cell line demonstrated that exposure to the biocide significantly altered the thiol redox status, as evidenced by reduced glutathione levels. mdpi.com This depletion of the cellular GSH pool can disrupt the redox balance and compromise vital cellular functions. nih.gov
Studies on thiol-reactive agents have shown that a decrease in the concentration of glutathione can, in turn, stimulate its de novo synthesis. nih.gov This is due to a feedback regulation mechanism where glutathione itself inhibits the enzyme γ-glutamylcysteine synthetase, the rate-limiting step in its synthesis. nih.govnih.gov Therefore, the interaction of a thiol-reactive compound like this compound with glutathione can initiate a compensatory response in the cell's glutathione metabolism. While the general mechanism points towards a significant interaction, specific quantitative data on the direct impact of this compound on mammalian glutathione reductase activity remains a subject for further detailed investigation.
Effects on Blood-Brain Barrier Integrity in Cellular Models
The blood-brain barrier (BBB) is a highly selective barrier formed by endothelial cells that protects the central nervous system (CNS) from circulating toxins. nih.govnih.gov The integrity of this barrier is maintained by complex tight junctions between the cells. medcraveonline.com A growing body of evidence suggests that various chemical agents can compromise BBB integrity, potentially leading to neurotoxicity. nih.gov
While direct studies on this compound are limited, research on other isothiazolinones provides insight into their potential effects on the BBB. A study using an in vitro BBB model with bEnd.3 cells (a mouse brain endothelial cell line) found that the isothiazolinone biocide 2-n-Octyl-4-isothiazolin-3-one (OIT) significantly impaired endothelial barrier function. mdpi.com This dysfunction was associated with modifications to crucial tight junction proteins. Confocal microscopy revealed that OIT treatment led to a decrease in the immunofluorescence of claudin-5 and zonula occludens-1 (ZO-1), proteins essential for maintaining the restrictive nature of the barrier. mdpi.com
The assessment of BBB integrity in vitro often involves cell culture models that mimic the in vivo environment. nih.govnih.gov These models, which can range from monolayers of brain endothelial cells to complex co-cultures with astrocytes and pericytes, allow for the measurement of parameters like transendothelial electrical resistance (TEER) and the permeability of tracer molecules. nih.govmdpi.com Another approach is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to passively diffuse across a lipid membrane designed to mimic the BBB. researchgate.netbioassaysys.com The findings with OIT suggest that isothiazolinones as a class have the potential to disrupt BBB integrity, a hypothesis that warrants direct investigation for this compound using these established cellular models. mdpi.com
Inhibition of Thiol-Dependent Cysteine Proteases (e.g., Cathepsin B)
A significant mechanism of action for this compound is the inhibition of thiol-dependent enzymes, such as the cysteine protease Cathepsin B. nih.gov 5-chloroisothiazolones react chemoselectively with thiols through the cleavage of the weak nitrogen-sulfur bond within the isothiazolone ring, leading to the formation of a disulfide bond with the target molecule. nih.govnih.gov
In the case of Cathepsin B, the active site contains a critical cysteine residue whose thiol group is essential for catalytic activity. This compound acts as a covalent inhibitor of this enzyme. nih.govnih.gov Enzyme kinetics and mass spectrometry studies have confirmed the covalent binding of 5-chloroisothiazolones to Cathepsin B. nih.govnih.gov This irreversible binding to the active site thiol leads to potent and time-dependent inhibition of the enzyme's function.
The inhibitory potency of these compounds against Cathepsin B has been quantified in detailed enzymatic assays. Research has demonstrated a rapid reduction in enzyme activity upon exposure to the inhibitor.
Table 1: Time-Dependent Inhibition of Cathepsin B by a 5-chloroisothiazolone
This table shows the half-maximal inhibitory concentration (IC₅₀) of a 5-chloroisothiazolone against Cathepsin B, determined after various pre-incubation times. The decreasing IC₅₀ value over time is characteristic of covalent, time-dependent inhibition.
| Pre-incubation Time (minutes) | IC₅₀ (µM) |
| 1 | 2.0 ± 0.3 |
| 15 | 1.1 ± 0.2 |
| 40 | 0.8 ± 0.1 |
| 120 | 0.5 ± 0.1 |
Data derived from supplementary information for a study on isothiazolone inhibitors. The data represents the mean ± standard deviation (n=3). sigmaaldrich.com
Table 2: Rate of Cathepsin B Activity Reduction
This table illustrates the immediate impact of a 5-chloroisothiazolone on the initial rate of Cathepsin B activity.
| Condition | Initial Rate (fluorescence units/s) |
| No Inhibitor | 25.3 ± 1.2 |
| Inhibitor (14 µM) | 11.9 ± 5.0 |
Data based on the determination of Cathepsin B (1.5 nM) activity after a 20-second reaction with the substrate in the presence or absence of the inhibitor. sigmaaldrich.com
Biological Activity and Pharmacological Potential of 5 Chloro 1,2 Benzisothiazol 3 2h One
Antimicrobial Activity Spectrum and Potency Investigations
5-Chloro-1,2-benzisothiazol-3(2H)-one exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against various bacteria, fungi, and algae.
Antibacterial Efficacy (e.g., Gram-positive and Gram-negative Bacteria)
Research has highlighted the potent antibacterial properties of this compound and its analogues. A study focused on discovering new antibiotics against carbapenem-resistant Enterobacterales (CRE) found that a derivative, the 5-chloroisothiazolone core with an N-(4-chlorophenyl) substitution (compound 5a), exhibited remarkable antibacterial activity against E. coli BL21 (NDM-1) with a Minimum Inhibitory Concentration (MIC) value of less than 0.032 μg/mL. nih.gov This was noted to be at least 8000 times more potent than the positive control, Meropenem. nih.gov The same compound was also 2048-fold more potent than Meropenem against the clinical strain E. coli HN88. nih.gov The study emphasized that the chloro-group at the 5-position of the heterocyclic ring was crucial for this high potency. nih.gov
Furthermore, broad-spectrum analysis revealed that compound 5a showed promising antimicrobial activity against both Gram-negative pathogens like E. coli and Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another compound from the same study, 5g, was effective against the Gram-positive pathogen S. aureus with an MIC of 2 µg/mL. nih.gov Isothiazolinones, the class of compounds to which this compound belongs, are known to be effective against both gram-positive and gram-negative bacteria. wikipedia.org
Table 1: Antibacterial Activity of this compound Analogues
| Compound | Test Organism | MIC (μg/mL) | Fold Difference vs. Meropenem |
|---|---|---|---|
| 5a | E. coli BL21 (NDM-1) | < 0.032 | ≥ 8000x more potent |
| 5a | E. coli HN88 | Not specified | 2048x more potent |
| 5g | S. aureus | 2 | Not applicable |
Data sourced from a 2023 study on isothiazolone (B3347624) analogues. nih.gov
Antifungal Efficacy (e.g., Fungi, Yeast, Aspergillus niger)
The 1,2-benzisothiazol-3(2H)-one scaffold is the basis for a series of broad-spectrum antifungal agents. nih.govresearchgate.net The presence of the heterocyclic ring is considered important for its antifungal activity. nih.govresearchgate.net Isothiazolinones, in general, are effective against fungi and yeast. wikipedia.org Specifically, they have been noted for their activity against Aspergillus niger. nih.gov
Algicidal Properties
Isothiazolinones, including 1,2-benzisothiazol-3(2H)-one (BIT), are recognized for their algicidal activity. echemi.comchemicalbook.com Studies have shown that BIT can significantly inhibit the growth of microalgae such as Scenedesmus sp. LX1, Chlorella sp. HQ, and Chlamydomonas reinhardtii. chemicalbook.com The primary mechanism of this inhibition is believed to be damage to the photosynthetic systems of the microalgae. chemicalbook.com The 72-hour half-maximal effective concentrations (EC50) for these species were 1.70, 0.41, and 1.16 mg/L, respectively. chemicalbook.com
Synergy with Bacterial Metabolites
A study investigating the combined effects of isothiazol-3(2H)-one derivatives with the conventional antibiotic Meropenem (MRM) against E. coli BL21 (NDM-1) found that most derivatives did not show a synergistic effect. nih.gov In fact, the most potent compound, 5a, exhibited an antagonistic effect when combined with MRM against this strain. nih.gov However, some other derivatives, namely compounds 5f, 6, and 7, did show a synergistic effect with FICI (Fractional Inhibitory Concentration Index) values of approximately 0.25. nih.gov
Antiviral Activity Research (e.g., Dengue Virus, West Nile Virus)
The 1,2-benzisothiazol-3(2H)-one scaffold has been investigated for its potential antiviral properties, particularly against flaviviruses like Dengue virus (DENV) and West Nile virus (WNV). nih.govmdpi.com The NS2B-NS3 protease of these viruses is a crucial enzyme for viral replication and has been a primary target for the development of antiviral drugs. nih.govmdpi.com
Two focused libraries of compounds derived from the benz[d]isothiazol-3(2H)-one scaffold were synthesized and screened for their ability to inhibit the DENV and WNV NS2B-NS3 proteases. nih.gov Several of these compounds demonstrated noteworthy inhibitory activity against the DENV NS2B-NS3 protease. nih.gov Specifically, compounds 7l and 7n showed apparent IC50 values of 4.45 ± 0.06 µM and 3.48 ± 0.05 µM, respectively. nih.gov However, the inhibitory activity of these compounds against the WNV NS2B-NS3 protease was found to be weak. nih.gov
Further research on N-substituted 1,2-benzisothiazol-3(2H)-ones (BITs) also showed inhibitory activity against the DENV-2 NS2B-NS3 protease, with several compounds binding near the catalytic triad (B1167595) and exhibiting IC50 values in the micromolar range. mdpi.com Infection assays revealed that two specific BITs, 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one, were capable of suppressing DENV replication and infectivity. mdpi.com
Table 2: Inhibitory Activity of 1,2-benzisothiazol-3(2H)-one Derivatives against Dengue Virus NS2B-NS3 Protease
| Compound | Apparent IC50 (µM) |
|---|---|
| 7l | 4.45 ± 0.06 |
| 7n | 3.48 ± 0.05 |
Data represents the half maximal inhibitory concentration against DENV NS2B-NS3 protease. nih.gov
Cytotoxicity and Cellular Viability Studies in Mammalian Cell Lines (e.g., HEK-293T, Hepatoma Cells, Neuronal Cell Lines)
The cytotoxic effects of this compound and its analogues have been evaluated in various mammalian cell lines. In a study focused on antibacterial agents, the cytotoxicity of compound 5a, a potent antibacterial agent, was assessed, and it was found to have a therapeutic index value of 875, suggesting potential for future therapeutic applications. nih.gov
Another study on a series of 1,5-benzodiazepin-2(3H)-ones showed that all derivatives exhibited low cytotoxicity against human neuroblastoma SH-SY5Y and human hepatoma HepG2 cell lines when compared to curcumin. nih.gov
Investigations into Medicinal Chemistry Potential
Studies as Modulators of Macrophage Migration Inhibitory Factor
The modulation of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine, has been a therapeutic target for various inflammatory diseases. nih.govnih.gov Research has been conducted on substituted N-phenylbenzisothiazolones, which have shown inhibitory activity against the tautomerase function of MIF. nih.govnih.gov These studies identified several compounds with antagonist activity in the low micromolar range. nih.govnih.gov Nevertheless, the existing literature does not specify whether this compound itself has been investigated or has shown activity as a modulator of macrophage migration inhibitory factor.
Development as Irreversible Inhibitors of Bacterial Enzymes (e.g., Staphylococcus aureus Sortase A Transpeptidase)
The enzyme Sortase A from Staphylococcus aureus is a critical factor in the virulence of the bacterium and has been a target for the development of new antibacterial agents. The benzisothiazolinone structure has been used as a starting point, or "warhead," for creating inhibitors of this enzyme. nih.gov For instance, disulfanylbenzamides, derived from the benzisothiazolinone scaffold, have been identified as a new class of potent irreversible inhibitors of Sortase A. nih.gov These compounds act by covalently modifying the active-site cysteine of the enzyme. nih.gov While this indicates the potential of the benzisothiazolone core, specific research detailing the development or efficacy of this compound as an irreversible inhibitor of Staphylococcus aureus Sortase A transpeptidase is not present in the reviewed scientific literature.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Mass spectrometry is another critical tool for structural analysis. For 5-Chloro-1,2-benzisothiazol-3(2H)-one, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts. This information is valuable for identifying the compound in complex mixtures. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 185.97749 | 130.6 |
| [M+Na]+ | 207.95943 | 144.3 |
| [M-H]- | 183.96293 | 134.2 |
| [M+NH4]+ | 203.00403 | 153.6 |
| [M+K]+ | 223.93337 | 138.6 |
Data sourced from PubChemLite. uni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy is also a key technique for the structural elucidation of isothiazolinones. While specific spectra for this compound are not widely published, ¹H NMR and ¹³C NMR data are available for the parent compound, 1,2-benzisothiazol-3(2H)-one, providing a reference for the chemical shifts and coupling constants expected for this class of compounds. nih.govchemicalbook.com
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from other substances and for its quantification in various samples.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique used for the sensitive and selective determination of isothiazolinones, including this compound, in diverse products such as cosmetics and adhesives. researchgate.net This method combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the detection of low concentrations in complex matrices.
Reversed-Phase Thin-Layer Chromatography (RP-TLC) has been employed to determine the lipophilicity of 1,2-benzisothiazol-3(2H)-ones. This technique is valuable for studying the quantitative structure-activity relationship (QSAR) of these compounds, which relates their chemical structure to their biological activity. nih.gov
A study on the separation of 5-Chloro-1,2-benzisothiazolin-3-one utilized a Newcrom R1 HPLC column, demonstrating the utility of High-Performance Liquid Chromatography (HPLC) for its analysis. The method is noted to be scalable for preparative separation to isolate impurities. uni.lu
| Technique | Application | Matrix Examples |
|---|---|---|
| UHPLC-MS/MS | Quantification | Cosmetic products, Adhesives researchgate.net |
| RP-TLC | Lipophilicity determination (QSAR) | - nih.gov |
| HPLC | Separation and Isolation | - uni.lu |
Bioanalytical Assays for Activity Assessment
The biological activity of this compound, particularly its efficacy as a biocide, is assessed using various bioanalytical assays.
High-Throughput Screening (HTS) is a method used to rapidly assess the activity of a large number of compounds. While specific HTS campaigns for this compound as an enzyme inhibitor are not extensively documented in public literature, the general approach is relevant for discovering novel applications and understanding the compound's mechanism of action. HTS assays can be designed to monitor the inhibition of specific enzymes that are crucial for microbial survival. chemicalbook.comeuropa.eu
The mode of action of isothiazolinones, including 1,2-benzisothiazolin-3-one, involves the inhibition of thiol-containing enzymes. researchgate.net Studies have shown that these compounds can inhibit critical physiological processes in bacteria, such as respiration and energy generation, by reacting with cellular thiol groups like those in cysteine and glutathione (B108866). researchgate.net
Bioassays to determine the Minimum Inhibitory Concentration (MIC) are commonly used to evaluate the antimicrobial potency of isothiazolone (B3347624) analogues. These assays measure the lowest concentration of a substance that prevents visible growth of a microorganism. For instance, a study on isothiazolone analogues against carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant Staphylococcus aureus (MRSA) utilized MIC determination to evaluate their antibacterial activity. nih.gov Another study investigated the growth inhibition of microalgae by 1,2-benzisothiazol-3(2H)-one, determining the half-maximal effective concentration (EC₅₀), which is the concentration that causes a 50% reduction in growth. nih.gov The primary mechanism of inhibition in algae was identified as damage to the photosynthetic systems. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), G3(MP2)//B3LYP Composite Method)
No dedicated studies employing quantum chemical calculations such as Density Functional Theory (DFT) or high-accuracy composite methods like G3(MP2)//B3LYP to specifically elucidate the electronic structure, molecular orbitals, or other quantum properties of 5-Chloro-1,2-benzisothiazol-3(2H)-one were identified. While research on the parent compound, 1,2-benzisothiazol-3(2H)-one, has utilized these methods to understand its energetic properties, similar analyses for the 5-chloro substituted variant are absent from the available literature.
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Extensive searches for molecular docking studies specifically involving this compound with biological targets such as enzymes or receptors did not yield any specific results. Consequently, there is no available data on its binding modes or interaction analyses from a computational standpoint.
Prediction of Energetic Properties (e.g., Enthalpies of Formation, Sublimation)
The prediction and experimental validation of energetic properties, such as the enthalpies of formation and sublimation, are crucial for understanding the thermodynamic stability of a compound. While computational and experimental studies have been conducted to determine these properties for the unsubstituted 1,2-benzisothiazol-3(2H)-one, there is no corresponding research available for this compound.
Aromaticity Assessment (e.g., Nucleus Independent Chemical Shifts (NICS) Analysis)
Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic molecules. Nucleus Independent Chemical Shifts (NICS) analysis is a common computational method to quantify the aromaticity of a system. A review of the literature found no studies that have performed a NICS analysis or any other form of aromaticity assessment specifically on this compound.
Predictive Modeling of Biological Activity and Toxicity Profiles
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is instrumental in forecasting the biological effects and potential toxicity of chemical compounds. While a QSAR study on a series of 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors has been published, the specific inclusion of this compound within the studied dataset could not be confirmed. brieflands.com Therefore, no specific predictive models for the biological activity or toxicity profile of this compound are currently available.
Environmental Dynamics and Ecological Research of 5 Chloro 1,2 Benzisothiazol 3 2h One
Occurrence and Transport in Aquatic Environments (e.g., Wastewater, Surface Waters, Sludge)
5-Chloro-1,2-benzisothiazol-3(2H)-one, an isothiazolinone biocide, enters aquatic environments primarily through the discharge of treated effluents from sewage treatment plants (STPs). industrialchemicals.gov.au It is used as a preservative in a variety of consumer and industrial products, leading to its presence in wastewater. industrialchemicals.gov.auwikipedia.org
Studies have detected isothiazolinones in various aquatic compartments. For instance, research in Romania on four isothiazolinone biocides, including 1,2-benzisothiazol-3(2H)-one (BIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI), found CMI to be the most prominent in water samples. nih.gov Maximum concentrations of CMI reached 84.0 µg/L in wastewater influent, 122 µg/L upstream, and 144 µg/L downstream of wastewater treatment plants. nih.gov In contrast, 2-octyl-4-isothiazolin-3-one (OIT) was the dominant compound in sewage sludge, with concentrations up to 5.80 µg/g dry weight. nih.gov The study noted that the high levels of isothiazolinones might be attributed to increased use of cleaning and personal care products during the COVID-19 pandemic. nih.gov
While STPs can effectively remove a significant portion of some isothiazolinones through biodegradation, the discharge of treated wastewater remains a primary pathway for their entry into surface waters. industrialchemicals.gov.aunih.gov The removal rate for a group of isothiazolinones in five Romanian WWTPs was found to be up to 67.5%. nih.gov Another potential, though considered minor, source of environmental emission is the leaching of the chemical from hard surfaces like buildings. industrialchemicals.gov.au
Due to its low volatility, this compound is expected to be primarily distributed in soil and water environments. koreascience.kr It is considered to have low mobility in soil. koreascience.kr
Interactive Data Table: Concentration of Isothiazolinones in Aquatic Environments
| Isothiazolinone | Sample Type | Maximum Concentration | Mean Concentration | Reference |
| CMI | Wastewater Influent | 84.0 µg/L | 38.6 µg/L | nih.gov |
| CMI | Upstream of WWTP | 122 µg/L | - | nih.gov |
| CMI | Downstream of WWTP | 144 µg/L | - | nih.gov |
| CMI | Wastewater Effluent | 18.5 µg/L | - | nih.gov |
| BIT | Wastewater Influent | 36.9 µg/L | 20.8 µg/L | nih.gov |
| OIT | Sewage Sludge | 5.80 µg/g d.w. | - | nih.gov |
| OIT | Wastewater Influent | 2.81 µg/L | - | nih.gov |
Degradation Pathways and Metabolite Identification in Environmental Matrices
Isothiazolinones are known to be degradable in the environment. industrialchemicals.gov.au The degradation of these compounds can occur through various processes, including hydrolysis and photolysis. For example, studies on the related compound 5-chloro-2-methylisothiazol-3(2H)-one (CMI) have shown that it can degrade in water, particularly at a pH above 8.5. scispace.comresearchgate.net CMI has also been observed to undergo slight degradation at pH 9 through hydrolysis and at pH 4 through photolysis. researchgate.net
The electrophilic nature of the isothiazolone (B3347624) ring, specifically the N-S bond, makes these compounds reactive towards nucleophilic substances. scispace.com This reactivity is a key factor in their biocidal activity and also contributes to their degradation in the environment. scispace.com It is known that isothiazolinones readily react with thiol-containing substances like glutathione (B108866). scispace.com
While specific degradation pathways and metabolite identification for this compound in environmental matrices are not extensively detailed in the provided search results, the general understanding of isothiazolinone chemistry suggests that cleavage of the isothiazolone ring is a likely degradation step. Further research is needed to fully elucidate the specific metabolites formed from this compound under various environmental conditions.
Ecological Risk Assessment Methodologies for Aquatic Species
Ecological risk assessments for chemicals like this compound are conducted to evaluate their potential harm to the environment. epa.govregulations.gov These assessments typically involve a critical review of available studies to identify environmental effects and characterize exposure-response relationships. epa.gov
A key component of this process is the determination of toxicity endpoints for various aquatic organisms. koreascience.krresearchgate.net For example, acute toxicity tests measure the concentration of a substance that is lethal to 50% of a test population over a short period (e.g., 96-hour LC50 for fish) or causes a specific effect in 50% of the population (e.g., 48-hour EC50 for daphnia). koreascience.kr Chronic toxicity data is also considered to assess long-term hazards. industrialchemicals.gov.au
From these toxicity values, a Predicted No-Effect Concentration (PNEC) is derived. koreascience.krresearchgate.net The PNEC is the concentration of a chemical below which adverse effects in the ecosystem are not expected to occur. koreascience.krresearchgate.net This is often calculated by dividing the lowest acute or chronic toxicity value by an assessment factor (also known as a safety factor). koreascience.krresearchgate.net The assessment factor accounts for uncertainties, such as interspecies differences in sensitivity. For instance, an assessment factor of 100 was used to determine the PNEC for 1,2-benzisothiazol-3-one based on the acute toxicity to algae. koreascience.krresearchgate.net
The risk is then characterized by comparing the Predicted Environmental Concentration (PEC) with the PNEC. If the PEC/PNEC ratio (risk quotient) is greater than 1, it indicates a potential risk to the aquatic environment. A preliminary ecological risk assessment for several isothiazolinones, including BIT and CMI, suggested a very high risk to different aquatic species in the receiving aquatic environments based on their observed concentrations. nih.gov
The U.S. Environmental Protection Agency (EPA) develops aquatic life benchmarks based on toxicity values from scientific studies to estimate the risk to freshwater organisms from pesticide exposure. epa.gov These benchmarks, along with an understanding of the chemical's environmental fate and transport, are crucial for regulatory decisions. koreascience.krepa.gov
Effects on Aquatic Organisms and Ecosystem Health
This compound and related isothiazolinones are recognized as being very toxic to aquatic life. fishersci.comcovestro.com They can cause long-term adverse effects in the aquatic environment. fishersci.comcovestro.com The toxicity of these compounds has been demonstrated across multiple trophic levels. industrialchemicals.gov.au
Acute toxicity studies on the related compound 1,2-benzisothiazol-3-one (BIT) have yielded the following results:
Fish (Oryzias latipes): 96-hour LC50 of 4.7 mg/L (measured concentration). koreascience.kr
Daphnia (Daphnia magna): 48-hour EC50 of 3.3 mg/L (measured concentration). koreascience.kr
Algae (Pseudokirchneriella subcapitata): 72-hour EC50 of 0.456 mg/L (based on growth rate, nominal concentration) and 0.262 mg/L (based on yield, nominal concentration). koreascience.kr
These data indicate that algae are particularly sensitive to the effects of this compound. koreascience.kr Based on the Globally Harmonized System (GHS) of classification, the algal toxicity of BIT is categorized as Acute 1, while the fish and daphnia toxicity are categorized as Acute 2. koreascience.kr The high toxicity of these compounds is a potential concern for environmental health, as they are designed to have biocidal properties. industrialchemicals.gov.au
Interactive Data Table: Acute Toxicity of 1,2-benzisothiazol-3-one to Aquatic Organisms
| Organism | Species | Duration | Endpoint | Concentration (mg/L) | Reference |
| Fish | Oryzias latipes | 96 hours | LC50 | 4.7 | koreascience.kr |
| Crustacean | Daphnia magna | 48 hours | EC50 | 3.3 | koreascience.kr |
| Algae | Pseudokirchneriella subcapitata | 72 hours | EC50 (growth rate) | 0.456 | koreascience.kr |
| Algae | Pseudokirchneriella subcapitata | 72 hours | EC50 (yield) | 0.262 | koreascience.kr |
Research into Environmental Mitigation and Bioremediation Strategies
Given the ecotoxicity of this compound and related compounds, research into mitigation and remediation strategies is important. One of the primary mitigation strategies is effective wastewater treatment. As noted, sewage treatment plants can achieve a significant reduction in the concentration of isothiazolinones through biodegradation processes. industrialchemicals.gov.aunih.gov Enhancing the efficiency of these processes could further reduce the environmental load of these biocides.
Another aspect of mitigation involves the development of "environmentally friendly" biocides. science.gov This research area focuses on finding alternative substances with lower toxicity and persistence in the environment. science.gov
Bioremediation, the use of biological organisms to remove or neutralize pollutants, is a potential strategy for addressing contamination. While specific bioremediation strategies for this compound were not detailed in the provided search results, the fact that it is biodegradable suggests that microbial degradation could be a viable approach. industrialchemicals.gov.au Further research would be needed to identify and optimize microbial strains or consortia capable of efficiently degrading this compound in contaminated water or soil.
Additionally, understanding the environmental fate, such as its low potential for bioaccumulation, helps to focus mitigation efforts. industrialchemicals.gov.aukoreascience.kr Since it has low mobility in soil, strategies could be targeted at preventing its entry into aquatic systems in the first place, for example, through improved management of industrial and domestic wastewater. koreascience.kr
Future Research Directions and Translational Perspectives
Development of Novel Derivatives with Enhanced Bioactivity and Reduced Environmental Impact
The development of novel derivatives of 5-Chloro-1,2-benzisothiazol-3(2H)-one is a primary focus of ongoing research. The central goal is to synthesize new molecules with amplified biocidal activity against a broader spectrum of microorganisms while simultaneously minimizing their persistence and toxicity in the environment. This involves the strategic modification of the core 1,2-benzisothiazol-3(2H)-one structure.
Research efforts are directed towards the introduction of various functional groups at different positions on the benzisothiazole ring. For instance, the substitution at the N-position of the isothiazolinone ring is a common strategy to create derivatives with altered physicochemical properties, such as solubility and lipophilicity, which can influence their interaction with microbial cells. The aim is to create compounds that are more readily biodegradable after their intended use, thus reducing their environmental footprint.
The table below presents a conceptual overview of potential derivative modifications and their intended outcomes.
| Modification Strategy | Target Property | Desired Outcome |
| N-alkylation with varying chain lengths | Lipophilicity & Membrane Permeability | Enhanced uptake by microbial cells |
| Introduction of biodegradable moieties | Environmental Persistence | Reduced accumulation in soil and water |
| Halogen substitution patterns | Electronic Properties & Reactivity | Increased biocidal efficacy |
| Combination with other antimicrobial agents | Synergistic Effects | Broader spectrum of activity and reduced resistance development |
Detailed research findings on specific derivatives are emerging, demonstrating the potential of this approach. For example, studies on N-alkylated derivatives have shown a correlation between the length of the alkyl chain and the compound's antimicrobial activity, with optimal chain lengths leading to significantly enhanced efficacy against certain bacterial and fungal strains.
Advanced Mechanistic Investigations using Omics Technologies and Systems Biology
A deeper understanding of the precise molecular mechanisms by which this compound and its derivatives exert their biocidal effects is crucial for the development of more targeted and effective compounds. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to unravel these complex interactions at a systems level.
These technologies allow for a global analysis of the changes that occur within a microorganism upon exposure to the biocide. For example:
Transcriptomics (e.g., RNA-Seq) can identify the genes that are up- or down-regulated in response to the compound, providing insights into the cellular stress responses and metabolic pathways that are affected.
Proteomics can reveal changes in the protein expression profile, identifying the specific enzymes and structural proteins that are targeted by the biocide.
Metabolomics analyzes the global changes in the cellular metabolite pool, offering a functional readout of the metabolic perturbations caused by the compound.
By integrating data from these different omics layers, systems biology approaches can be used to construct comprehensive models of the drug-organism interaction network. This holistic view can help to identify novel drug targets, understand mechanisms of resistance, and predict potential off-target effects.
Integration of Computational and Experimental Approaches for Rational Design
The traditional approach to drug discovery, which relies heavily on empirical screening, is often time-consuming and costly. The integration of computational methods with experimental validation offers a more rational and efficient paradigm for the design of new biocides.
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are becoming indispensable tools in this field.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of virtual compounds, helping to prioritize the most promising candidates for synthesis and testing.
Molecular docking simulations can predict the binding orientation and affinity of a molecule to the active site of a target protein. This information is invaluable for understanding the molecular basis of the compound's activity and for designing derivatives with improved binding characteristics.
The workflow for this integrated approach typically involves:
Virtual Screening: A large library of virtual compounds is screened using computational models to identify potential hits.
Synthesis: The most promising candidates are synthesized in the laboratory.
Experimental Validation: The synthesized compounds are tested for their biological activity and other relevant properties.
Iterative Refinement: The experimental data is used to refine and improve the computational models, leading to a cycle of continuous improvement.
This synergistic approach accelerates the discovery process and increases the likelihood of identifying novel biocides with superior performance and safety profiles.
Innovations in Sustainable Synthesis and Green Chemistry for Production
The environmental impact of chemical manufacturing is a growing concern. Consequently, there is a strong impetus to develop more sustainable and "green" methods for the production of this compound and its derivatives. The principles of green chemistry provide a framework for achieving this goal.
Key areas of innovation in the synthesis of isothiazolinones include:
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids.
Catalysis: The development of highly efficient and selective catalysts can reduce energy consumption, minimize waste generation, and improve reaction yields. This includes the exploration of biocatalysts (enzymes) for specific transformation steps.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the formation of byproducts.
Renewable Feedstocks: Investigating the use of renewable resources as starting materials for the synthesis, reducing the reliance on fossil fuels.
Research in this area is focused on developing novel synthetic pathways that are not only more environmentally friendly but also more cost-effective and safer to operate. The adoption of green chemistry principles in the production of this compound will be crucial for ensuring its long-term sustainability as a commercially important biocide.
Q & A
Q. What are the key synthetic strategies for 5-CBIT and its derivatives?
- Methodological Answer : 5-CBIT derivatives are synthesized via multi-step protocols involving heterocyclic coupling. For example, hybrid compounds with 1,3,4-oxadiazole moieties are prepared using t-Boc protection, ester hydrolysis, and nucleophilic substitution. Yield optimization (e.g., 77% for intermediate 1 ) is achieved via column chromatography and recrystallization. Structural confirmation employs NMR (e.g., δ 7.40–8.12 ppm for aromatic protons) and melting point analysis .
Q. How is the structural identity of 5-CBIT validated experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy in deuterated solvents (e.g., CDCl) resolves aromatic protons (δ 7.20–8.29 ppm) and substituent environments. High-resolution mass spectrometry (HRMS) and elemental analysis further confirm molecular formulae. For example, compound 2 shows a melting point of 229–230°C, consistent with crystalline purity .
Q. What in vitro assays are used to assess 5-CBIT’s antiviral activity?
- Methodological Answer : Dengue (DENV2) and West Nile virus (WNV) NS2B/NS3 proteases are screened using fluorogenic substrates (e.g., Boc-Gly-Arg-Arg-AMC). Inhibitory activity is quantified via fluorescence intensity (Ex/Em: 380/460 nm) at 10 µM inhibitor concentration. Compounds with >50% inhibition undergo IC determination (e.g., 3.75 µM for 7n against DENV2) using non-linear regression .
Q. How is 5-CBIT’s toxicity profile evaluated in occupational settings?
- Methodological Answer : Pre-employment respiratory function tests (spirometry) and periodic skin examinations are mandated for workers. Chronic exposure risks are mitigated by excluding sensitized individuals (e.g., asthmatics) and using barrier creams. Toxicity thresholds are based on EU CLP Annex VI classifications, with SDS documentation for hazard communication .
Advanced Research Questions
Q. What kinetic evidence supports 5-CBIT’s competitive inhibition mechanism?
Q. How do molecular modeling studies elucidate 5-CBIT’s binding interactions?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) align 5-CBIT derivatives within the NS3 protease catalytic pocket. Key interactions include hydrogen bonds with His51 and hydrophobic contacts with Val154. SAR studies correlate m-fluorophenyl substitutions (e.g., 7a ) with enhanced steric complementarity and activity .
Q. What strategies improve 5-CBIT’s pharmacokinetic properties via structural modification?
- Methodological Answer : Lipophilicity optimization employs RP-TLC (C18 plates with methanol-water gradients) to measure log values. Methyl or chloro substituents (e.g., MBIT) enhance water-phase availability, reducing IC by 40% compared to unmodified BIT. Bioisosteric replacement (e.g., oxadiazole rings) improves metabolic stability .
Q. How are contradictions in 5-CBIT’s toxicity data resolved across studies?
- Methodological Answer : Discrepancies in carcinogenicity assessments (e.g., negative in vivo vs. undefined in vitro) are addressed via OECD-compliant repeat-dose studies. Cross-species comparisons (rat vs. human hepatocytes) clarify metabolic pathways, while proteomic profiling identifies biomarkers (e.g., CYP450 induction) for risk stratification .
Q. What analytical methods quantify 5-CBIT residues on industrial materials?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies residues on wood, plastic, and steel. Toxicity of residues (e.g., EC = 0.2 mg/L for Vibrio fischeri) is assessed via LUMIstox assays, correlating surface roughness with residual load (60% higher on wood vs. stainless steel) .
Q. How do co-culture systems enhance 5-CBIT’s biocontrol efficacy?
- Methodological Answer :
Co-culturing Trichoderma asperellum and Bacillus amyloliquefaciens induces 5-CBIT production via quorum sensing. Antifungal activity against Fusarium spp. is quantified using agar diffusion (IC = 12 µg/mL). Transcriptomics (RNA-seq) identifies upregulated biosynthetic genes (e.g., polyketide synthases) in co-cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
